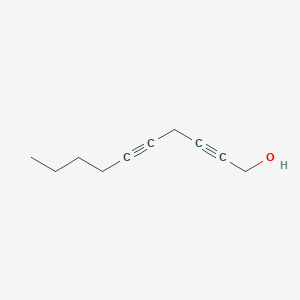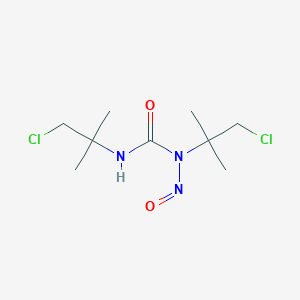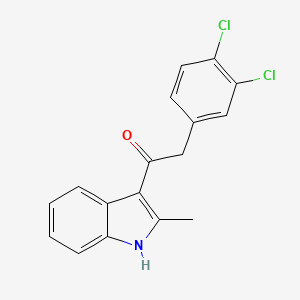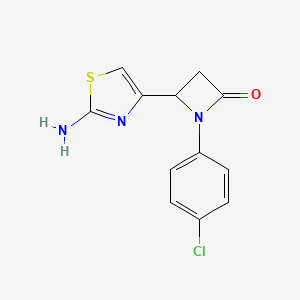
4-(2-Amino-1,3-thiazol-4-yl)-1-(4-chlorophenyl)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Amino-1,3-thiazol-4-yl)-1-(4-chlorophenyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones This compound is characterized by the presence of a thiazole ring, an azetidinone ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-1,3-thiazol-4-yl)-1-(4-chlorophenyl)azetidin-2-one typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through the reaction of a suitable thioamide with a halogenated ketone under basic conditions.
Azetidinone Ring Formation: The azetidinone ring is formed by the cyclization of a β-lactam precursor, which can be obtained through the reaction of an appropriate amine with a β-lactam intermediate.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a chlorinated aromatic compound reacts with the azetidinone intermediate.
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts and solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-(2-Amino-1,3-thiazol-4-yl)-1-(4-chlorophenyl)azetidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the azetidinone ring to an azetidine ring, or reduce the thiazole ring to a thiazolidine ring.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom in the chlorophenyl group with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), and various amines.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Azetidine and thiazolidine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-(2-Amino-1,3-thiazol-4-yl)-1-(4-chlorophenyl)azetidin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(2-Amino-1,3-thiazol-4-yl)-1-(4-chlorophenyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Comparison with Similar Compounds
4-(2-Amino-1,3-thiazol-4-yl)-1-(4-chlorophenyl)azetidin-2-one can be compared with other similar compounds, such as:
4-(2-Amino-1,3-thiazol-4-yl)-1-phenylazetidin-2-one: Lacks the chlorine atom in the phenyl group, which may affect its reactivity and biological activity.
4-(2-Amino-1,3-thiazol-4-yl)-1-(4-methylphenyl)azetidin-2-one: Contains a methyl group instead of a chlorine atom, which can influence its chemical properties and interactions.
4-(2-Amino-1,3-thiazol-4-yl)-1-(4-fluorophenyl)azetidin-2-one: Has a fluorine atom in place of the chlorine atom, potentially altering its pharmacokinetic and pharmacodynamic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H10ClN3OS |
|---|---|
Molecular Weight |
279.75 g/mol |
IUPAC Name |
4-(2-amino-1,3-thiazol-4-yl)-1-(4-chlorophenyl)azetidin-2-one |
InChI |
InChI=1S/C12H10ClN3OS/c13-7-1-3-8(4-2-7)16-10(5-11(16)17)9-6-18-12(14)15-9/h1-4,6,10H,5H2,(H2,14,15) |
InChI Key |
YLEHKSLWAGYFGU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(C1=O)C2=CC=C(C=C2)Cl)C3=CSC(=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






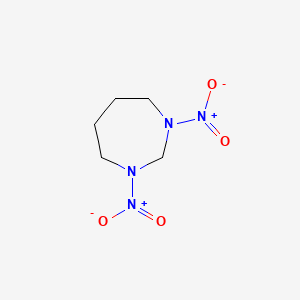

![[2-(Ethoxymethyl)phenyl][bis(2-methoxyphenyl)]methanol](/img/structure/B14722363.png)

